molecular formula C8H7BrN2O B8072450 1H-Benzimidazole, 7-bromo-6-methoxy- CAS No. 1008361-66-7

1H-Benzimidazole, 7-bromo-6-methoxy-

Cat. No.: B8072450
CAS No.: 1008361-66-7
M. Wt: 227.06 g/mol
InChI Key: JVAWQPUYDFNYKV-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 7-bromo-6-methoxy- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 7-bromo-6-methoxy- can be synthesized through several methods. One common approach involves the condensation of 4-bromo-2-methoxyaniline with formic acid or its derivatives under acidic conditions . The reaction typically proceeds as follows:

    Step 1: Formation of the intermediate by reacting 4-bromo-2-methoxyaniline with formic acid.

    Step 2: Cyclization of the intermediate to form 1H-Benzimidazole, 7-bromo-6-methoxy-.

Industrial Production Methods: Industrial production of 1H-Benzimidazole, 7-bromo-6-methoxy- often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. Catalysts and solvents may also be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 7-bromo-6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1H-Benzimidazole, 7-bromo-6-methoxy- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Benzimidazole, 7-bromo-6-methoxy- exerts its effects involves interaction with various molecular targets. For instance, its antimicrobial activity may result from binding to bacterial enzymes, inhibiting their function and leading to cell death. In cancer research, the compound may interfere with cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 1H-Benzimidazole, 5-bromo-6-methoxy-
  • 1H-Benzimidazole, 7-chloro-6-methoxy-
  • 1H-Benzimidazole, 7-bromo-5-methoxy-

Comparison: 1H-Benzimidazole, 7-bromo-6-methoxy- is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

IUPAC Name

4-bromo-5-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-3-2-5-8(7(6)9)11-4-10-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAWQPUYDFNYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298530
Record name 7-Bromo-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008361-66-7
Record name 7-Bromo-6-methoxy-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008361-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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